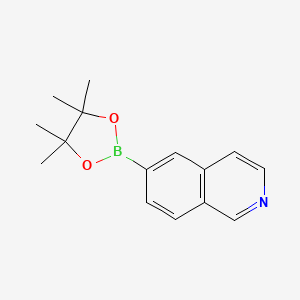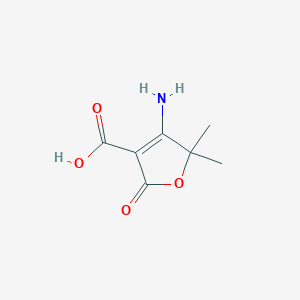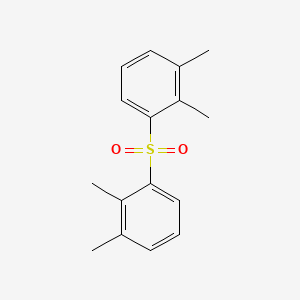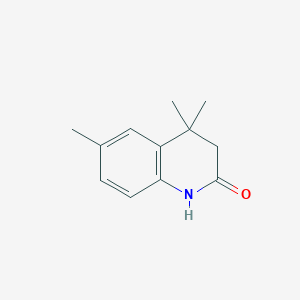
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
描述
“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” is a chemical compound that contains a boron atom. The boron atom is part of a borolane ring, which is a five-membered ring with two oxygen atoms and three carbon atoms . This compound is related to other compounds such as “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” and "6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3 (4H)-one" .
Synthesis Analysis
The synthesis of this compound could involve borylation, hydroboration, and coupling reactions . For example, borylation could occur at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration could involve alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Coupling could occur with aryl iodides in the presence of a copper catalyst to form aryl boronates .Molecular Structure Analysis
The molecular structure of this compound involves a borolane ring attached to an isoquinoline ring. The borolane ring contains two oxygen atoms and three carbon atoms, and the isoquinoline ring is a type of heterocyclic aromatic compound .Chemical Reactions Analysis
This compound could participate in various chemical reactions due to the presence of the borolane ring and the isoquinoline ring. For example, it could undergo borylation, hydroboration, and coupling reactions as mentioned in the synthesis analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound could vary depending on its specific structure and the conditions under which it is studied. For example, the compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a density of 0.882 g/mL at 25 °C, a boiling point of 42-43 °C/50 mmHg, and a refractive index of 1.396 .科学研究应用
- Scientific Field: Organic Chemistry
- Application Summary : “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” is an organic intermediate with borate and sulfonamide groups . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
- Methods of Application : This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
- Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent . DFT is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties of the compound .
-
Scientific Field: Organic Synthesis
- Application Summary : This compound can be used as a reagent to borylate arenes . Borylation is a process where a boron atom is added to another molecule. This is a key step in many organic synthesis processes.
- Methods of Application : The borylation process typically involves the use of a palladium catalyst . The specific procedures and conditions can vary depending on the exact reaction being carried out.
- Results or Outcomes : The outcome of the borylation process is the formation of pinacol benzyl boronate . This is a useful intermediate in many other reactions.
-
Scientific Field: Polymer Chemistry
- Application Summary : “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The exact methods of application can vary depending on the specific type of copolymer being synthesized .
- Results or Outcomes : The result is the formation of conjugated copolymers . These materials have a wide range of applications, including in the production of electronic devices.
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
- Methods of Application : The reaction with DAST and potassium phenyltrifluoroborate is typically carried out under controlled conditions in a laboratory setting .
- Results or Outcomes : The outcome of this reaction is the formation of sulfinamide derivatives . These compounds have potential applications in medicinal chemistry .
-
Scientific Field: Materials Science
- Application Summary : “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline” can be used in the synthesis of intermediates for generating conjugated copolymers .
- Methods of Application : The exact methods of application can vary depending on the specific type of copolymer being synthesized .
- Results or Outcomes : The result is the formation of conjugated copolymers . These materials have a wide range of applications, including in the production of electronic devices.
-
Scientific Field: Organic Chemistry
- Application Summary : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Methods of Application : The borylation process typically involves the use of a palladium catalyst . The specific procedures and conditions can vary depending on the exact reaction being carried out.
- Results or Outcomes : The outcome of the borylation process is the formation of pinacol benzyl boronate . This is a useful intermediate in many other reactions.
安全和危害
属性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-12-10-17-8-7-11(12)9-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFALMDZWCMSBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582879 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline | |
CAS RN |
675576-26-8 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 675576-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















